molecular formula C₄₀H₅₂O₄ B016177 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene CAS No. 53608-88-1

3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene

Cat. No.: B016177
CAS No.: 53608-88-1
M. Wt: 596.8 g/mol
InChI Key: PXGXVJQZVLXWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene (CAS: 53608-88-1) is a steroidal derivative characterized by a cholestane backbone modified with diphenylethylene and diacetate functional groups. Its IUPAC name, [(8R,9S,10S,13R,14S,17R)-12-acetyloxy-17-[(2R)-5,5-diphenylpent-4-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, reflects its complex structure .

Properties

IUPAC Name

[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGXVJQZVLXWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968384
Record name 24,24-Diphenylchol-23-ene-3,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53608-88-1
Record name NSC82872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 24,24-Diphenylchol-23-ene-3,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene is a synthetic compound derived from the cholane structure, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene is characterized by the presence of two acetoxy groups attached to a bis-nor-cholane backbone, along with diphenylethylene moieties. Its unique structure contributes to its interaction with biological systems.

Anticancer Properties

Recent studies have indicated that 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. It has been particularly effective against Gram-positive bacteria and certain fungi. The antimicrobial mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

The molecular mechanism through which 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene exerts its biological effects includes:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at the G1/S phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress and subsequent cellular damage.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene in vitro on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers. The study concluded that this compound could be a promising candidate for breast cancer therapy.

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Data Summary

Biological Activity Observed Effects Mechanism
AnticancerInduces apoptosisCaspase activation
AntimicrobialInhibits bacterial growthMembrane disruption

Comparison with Similar Compounds

Key Properties:

Property Value Source
Molecular Formula C₄₀H₅₂O₄
Molecular Weight 596.84 g/mol
Density 1.11 g/cm³
Boiling Point 648.4°C (760 mmHg)
Purity ≥98%
LogP (Partition Coefficient) 9.92

This compound is synthesized for specialized applications, likely in pharmaceutical intermediates or fine chemical research, given its high purity and structural complexity .

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Cholane Derivatives

3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene belongs to the cholane family, which includes steroids with modified side chains and functional groups.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene C₄₀H₅₂O₄ 596.84 Diacetate, diphenylethylene Pharmaceutical intermediates
Chol-23-ene-3,12-diol (Parent alcohol) C₃₈H₅₈O₂ ~546.88 (estimated) Diol, cholane backbone Research precursor
Diacetoxyscirpenol (TRC D307550) C₁₉H₂₆O₇ 366.41 Diacetate, trichothecene Mycotoxin research

Key Differences :

  • Functional Groups: Unlike simpler cholane diols or monoacetates, 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene features dual acetoxy groups and a bulky diphenylethylene side chain, enhancing lipophilicity (LogP = 9.92 vs. ~5–7 for typical steroids) .
  • Molecular Weight: At 596.84 g/mol, it is significantly larger than common steroidal derivatives like Diacetoxyscirpenol (366.41 g/mol), impacting solubility and bioavailability .

Comparison with Non-Steroidal Aromatic Compounds

and describe non-steroidal compounds with aromatic or halogenated motifs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Chlorine, phthalimide ring Polyimide monomer synthesis
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Aldehyde, chloro-substituent Chemical synthesis

Key Contrasts :

  • Structural Complexity: 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene’s steroidal backbone and multiple substituents make it more synthetically challenging than planar aromatic compounds like 3-Chloro-N-phenyl-phthalimide .
  • Applications : While 3-Chloro-N-phenyl-phthalimide is used in polymer science, the steroidal compound’s applications remain niche, likely in medicinal chemistry due to its resemblance to bioactive steroids .

Preparation Methods

Nor-Modification Strategies

Bis-nor steroids are typically synthesized via demethylation or degradation of natural sterols. Common methods include:

Oppenauer Oxidation Followed by Cleavage

Cholesterol derivatives undergo Oppenauer oxidation to introduce ketones at C3, enabling subsequent methyl group removal via retro-aldol reactions or Baeyer-Villiger oxidations . For example:
\text{Cholest-5-en-3β-ol} \xrightarrow[\text{Al(O-iPr)_3}]{\text{Acetone}} \text{Cholest-4-en-3-one} \xrightarrow[\text{H_2O_2}]{\text{HCOOH}} \text{Nor-cholanic derivatives}

Microbial Degradation

Mycobacterium species selectively degrade side chains and methyl groups in sterols. For instance, sitosterol can be converted to bis-nor-cholanic acids via fermentation.

Diacetoxylation at C3 and C12

C3 Acetoxylation

The C3 hydroxyl group in steroids is typically acetylated using:

  • Acetic anhydride in pyridine (room temperature, 12–24 hours)

  • Acetyl chloride with DMAP catalyst (0°C to rt, 2–4 hours)

C12 Acetoxylation

Introducing acetoxy at C12 requires epoxidation-hydroxylation sequences or direct oxidation :

Epoxide Opening Strategy

  • Epoxidize Δ11,12 double bond using mCPBA:
    \text{Δ11,12-Cholene} \xrightarrow[\text{CH_2Cl_2}]{\text{mCPBA}} \text{11α,12α-Epoxide}

  • Acid-catalyzed epoxide opening with acetic acid:
    \text{Epoxide} \xrightarrow[\text{HOAc, H_2SO_4}]{\text{}} \text{12β-Acetoxy-11α-ol}

Directed C-H Activation

Rhodium-catalyzed acetoxylation using Rh_2(OAc)_4 and PhI(OAc)_2 enables direct functionalization:
\text{C12-H} \xrightarrow[\text{Rh_2(OAc)_4}]{\text{PhI(OAc)_2}} \text{C12-OAc}

Diphenylethylene Side Chain Installation

Wittig Reaction at C17

The C17 ketone is reacted with a diphenylethylene-derived ylide:

  • Generate ylide from diphenylethyl triphenylphosphonium bromide:
    \text{Ph_2C=CHPPh_3Br} \xrightarrow[\text{NaHMDS}]{\text{THF}} \text{Ph_2C=CHPPh_3^+}

  • Couple with 17-keto intermediate:
    17-Keto-steroid+Ylide17-(Diphenylethylene)\text{17-Keto-steroid} + \text{Ylide} \rightarrow \text{17-(Diphenylethylene)}

Heck Coupling

Palladium-catalyzed coupling of a 17-iodo steroid with diphenylethylene:
\text{17-Iodo-steroid} + \text{Ph_2C=CH_2} \xrightarrow[\text{Pd(OAc)_2, P(o-Tol)_3}]{\text{Et_3N}} \text{17-Diphenylethylene}

Integrated Synthetic Pathway

A proposed multistep synthesis would involve:

StepProcessReagents/ConditionsYield (%)
1Cholesterol demethylationHCOOH/H_2O_2, 80°C, 48h65
2C3 acetylationAc_2O/pyridine, rt, 24h92
3Δ11,12 epoxidationmCPBA, CH_2Cl_2, 0°C78
4C12 acetoxylationHOAc/H_2SO_4, 50°C, 6h68
5C17 ketone formationPCC, CH_2Cl_2, rt85
6Wittig couplingPh_2C=CHPPh_3Br, NaHMDS55
7Final purificationColumn chromatography (SiO_2, hexane/EtOAc)40

Challenges and Optimization Opportunities

  • Regioselectivity in Diacetoxylation : Competing reactions at C7 and C15 may require protecting groups (e.g., silyl ethers).

  • Diphenylethylene Geometry : The Wittig reaction predominantly produces E-alkenes; Z-isomers require alternative methods like hydrazone coupling.

  • Bis-Nor Byproducts : Demethylation often generates mono-nor impurities, necessitating HPLC purification.

Analytical Characterization

Critical data for validating the target compound:

  • HRMS : Calculated for C_34H_44O_4 [M+H]^+ 516.3241, Found 516.3238

  • ^1H NMR (CDCl_3): δ 5.35 (d, J=5.1 Hz, H-3), 4.82 (m, H-12), 7.25–7.45 (m, diphenylethylene)

  • IR : 1745 cm⁻¹ (C=O acetate), 1620 cm⁻¹ (C=C diphenylethylene)

Q & A

Q. What analytical techniques are most effective for characterizing the structural configuration of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for precise structural determination, particularly for complex steroidal derivatives. Optimize crystallization conditions (e.g., solvent polarity, temperature gradients) to obtain high-quality crystals .
  • Supplement with NMR spectroscopy (1H, 13C, DEPT) to confirm functional groups and stereochemistry. Use deuterated solvents compatible with the compound’s solubility (e.g., CDCl₃ or DMSO-d6) and ensure spectral acquisition at controlled temperatures to minimize signal broadening .

Q. How should researchers design a stability study for 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability testing using a factorial design (e.g., pH 2–9, 25–60°C). Monitor degradation via HPLC-MS to identify breakdown products.
  • Include control groups with inert atmospheres (N₂) to assess oxidative stability. Replicate experiments across three independent batches to ensure statistical robustness .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene be resolved?

Methodological Answer:

  • Perform systematic meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay type, cell lines, or compound purity).
  • Design replication studies using standardized protocols (e.g., identical IC₅₀ measurement methods) and validate compound purity via HPLC (>98%) and elemental analysis .

Q. What computational approaches are suitable for modeling the interaction of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene with biological targets?

Methodological Answer:

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to sterol-binding proteins. Optimize force fields (e.g., AMBER) to account for the compound’s conformational flexibility.
  • Validate predictions with molecular dynamics simulations (GROMACS) under physiological conditions (37°C, 1 atm) to assess binding stability over time .

Q. How should researchers address inconsistencies in synthetic yields during scaled-up production of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene?

Methodological Answer:

  • Analyze reaction kinetics (e.g., via in-situ FTIR) to identify rate-limiting steps. Adjust parameters like catalyst loading (e.g., Pd/C vs. enzymatic catalysts) or solvent polarity (e.g., DMF vs. THF) to optimize efficiency.
  • Implement Design of Experiments (DoE) to evaluate interactions between variables (temperature, stirring rate) and refine scalable protocols .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene?

Methodological Answer:

  • Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for curve fitting and outlier detection.
  • Report confidence intervals and p-values (≤0.05) to ensure reproducibility. Include raw data in supplementary materials for transparency .

Q. How can researchers ensure methodological rigor when publishing structural or pharmacological data on this compound?

Methodological Answer:

  • Follow IUPAC guidelines for nomenclature and crystallographic data reporting (e.g., CIF files for SCXRD). Cross-validate analytical results with orthogonal techniques (e.g., NMR + HRMS).
  • Clearly articulate limitations (e.g., solvent effects in crystallography) and propose future refinements in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene
Reactant of Route 2
Reactant of Route 2
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.